molecular formula C19H27N3O2 B246885 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-isopropyl-3-methylbutanamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-isopropyl-3-methylbutanamide

Katalognummer B246885
Molekulargewicht: 329.4 g/mol
InChI-Schlüssel: RLDOHGAYNVKARV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-isopropyl-3-methylbutanamide, also known as DPP-4 inhibitor, is a class of drugs used in the treatment of type 2 diabetes mellitus. The drug works by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme, which is responsible for the breakdown of incretin hormones. This leads to increased insulin secretion and decreased glucagon secretion, resulting in better glucose control.

Wirkmechanismus

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-isopropyl-3-methylbutanamide inhibitors work by inhibiting the N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-isopropyl-3-methylbutanamide enzyme, which is responsible for breaking down incretin hormones. These hormones stimulate insulin secretion and inhibit glucagon secretion, leading to better glucose control. By inhibiting N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-isopropyl-3-methylbutanamide, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-isopropyl-3-methylbutanamide inhibitors increase the levels of incretin hormones, resulting in increased insulin secretion and decreased glucagon secretion.
Biochemical and physiological effects:
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-isopropyl-3-methylbutanamide inhibitors have several biochemical and physiological effects on the body. They increase insulin secretion, decrease glucagon secretion, and reduce hepatic glucose production. These effects lead to improved glucose control and reduced risk of hypoglycemia. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-isopropyl-3-methylbutanamide inhibitors also have a favorable safety profile, with few side effects.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-isopropyl-3-methylbutanamide inhibitors have several advantages for lab experiments. They are relatively easy to synthesize and purify, and they have a favorable safety profile. However, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-isopropyl-3-methylbutanamide inhibitors may have limited applications in certain experiments, as they are specific to the treatment of type 2 diabetes mellitus.

Zukünftige Richtungen

There are several future directions for N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-isopropyl-3-methylbutanamide inhibitor research. One area of focus is the development of more potent and selective inhibitors. Another area of focus is the study of the long-term effects of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-isopropyl-3-methylbutanamide inhibitors on cardiovascular outcomes. Additionally, researchers are exploring the use of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-isopropyl-3-methylbutanamide inhibitors in combination with other drugs for the treatment of type 2 diabetes mellitus.

Synthesemethoden

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-isopropyl-3-methylbutanamide inhibitors involves several steps, including the preparation of starting materials, reaction with reagents, and purification. The most common method for synthesizing N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-isopropyl-3-methylbutanamide inhibitors involves the use of organic solvents and various catalysts. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-isopropyl-3-methylbutanamide inhibitors have been extensively studied for their effectiveness in treating type 2 diabetes. Clinical trials have shown that these drugs can reduce HbA1c levels, improve glycemic control, and reduce the risk of hypoglycemia. In addition, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-isopropyl-3-methylbutanamide inhibitors have been shown to have a favorable safety profile, with few side effects.

Eigenschaften

Produktname

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-isopropyl-3-methylbutanamide

Molekularformel

C19H27N3O2

Molekulargewicht

329.4 g/mol

IUPAC-Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methyl-N-propan-2-ylbutanamide

InChI

InChI=1S/C19H27N3O2/c1-13(2)12-17(23)21(14(3)4)18-15(5)20(6)22(19(18)24)16-10-8-7-9-11-16/h7-11,13-14H,12H2,1-6H3

InChI-Schlüssel

RLDOHGAYNVKARV-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C(C)C)C(=O)CC(C)C

Kanonische SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C(C)C)C(=O)CC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.